3-Methyllumichrome
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Overview
Description
3-Methyllumichrome is a derivative of lumichrome, which itself is a degradation product of riboflavin (vitamin B2)
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyllumichrome can be synthesized through the methylation of lumichrome. The process involves the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Methyllumichrome undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted products .
Scientific Research Applications
3-Methyllumichrome has several applications in scientific research:
Chemistry: It is used as a model compound to study photophysical and photochemical properties.
Biology: Its fluorescence properties make it useful in studying biological systems and processes.
Industry: Used in the development of fluorescent dyes and materials .
Mechanism of Action
The mechanism by which 3-Methyllumichrome exerts its effects is primarily through its photophysical properties. It can absorb light and undergo photochemical reactions, leading to the formation of excited states. These excited states can interact with other molecules, leading to various photochemical processes. The molecular targets and pathways involved include interactions with nucleic acids and proteins, making it useful in studying these biomolecules .
Comparison with Similar Compounds
Lumichrome: The parent compound, with similar photophysical properties but lacking the methyl group.
1-Methyllumichrome: Another methylated derivative with different substitution patterns.
1,3-Dimethyllumichrome: A derivative with two methyl groups, showing different photophysical behavior.
Uniqueness: 3-Methyllumichrome is unique due to its specific methylation pattern, which affects its photophysical properties and reactivity. This makes it distinct from other similar compounds and useful in specific applications where these properties are advantageous .
Properties
CAS No. |
33174-44-6 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3,7,8-trimethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)15-11-10(14-8)12(18)17(3)13(19)16-11/h4-5H,1-3H3,(H,15,16,19) |
InChI Key |
VKQQRZQKCNYGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)N(C(=O)N3)C |
Origin of Product |
United States |
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